4-Nitro-1H-pyrazole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemistry and Proteomics Research

Suppliers like Santa Cruz Biotechnology offer 4-Nitro-1H-pyrazole-3-carboxamide as a biochemical []. While the specific use case is not mentioned, compounds with a pyrazole ring structure can be useful in various biochemical research applications, including enzyme inhibition studies []. Further research is needed to understand the specific role of 4-Nitro-1H-pyrazole-3-carboxamide in this field.

Medicinal Chemistry

Organic Synthesis

Pyrazole derivatives are used as building blocks in organic synthesis []. 4-Nitro-1H-pyrazole-3-carboxamide could potentially be a precursor for the synthesis of more complex molecules with desired properties. However, further research is needed to explore its synthetic utility.

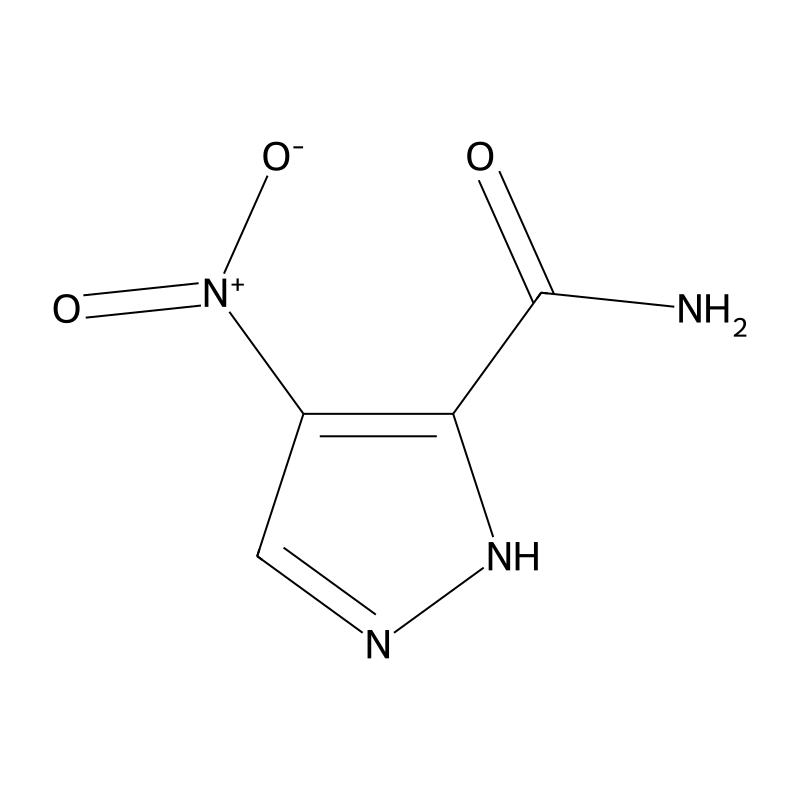

4-Nitro-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C4H4N4O3. It is classified as a pyrazole derivative, characterized by a five-membered ring containing two nitrogen atoms. This compound features a nitro group at the 4-position and a carboxamide group at the 3-position, contributing to its unique chemical properties. The presence of these functional groups allows for diverse reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

There is no current information available on the specific mechanism of action of 4-Nitro-1H-pyrazole-3-carboxamide.

- Nitro groups can be explosive under certain conditions. It is advisable to handle the compound with care and consult safety data sheets (SDS) for specific handling procedures if they become available [].

- Amides can be irritants. Standard laboratory practices for handling potentially hazardous chemicals should be followed.

Uniqueness

The uniqueness of 4-nitro-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups. The nitro group allows for various transformations, making it a versatile intermediate in organic synthesis. Additionally, its structural characteristics contribute to distinct chemical reactivity and potential biological activities that differentiate it from other pyrazole derivatives .

Research indicates that 4-nitro-1H-pyrazole-3-carboxamide exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action may involve interference with metabolic processes in target organisms, although specific molecular targets remain under investigation. Studies have shown that compounds with similar structures often display significant biological activity due to their ability to interact with enzymes and receptors critical for cellular function .

The synthesis of 4-nitro-1H-pyrazole-3-carboxamide typically involves several steps:

- Starting Materials: The synthesis often begins with ethyl hydrazinecarboxylate and ethyl acetoacetate.

- Nitration: The reaction mixture is subjected to nitration using nitric acid and sulfuric acid to introduce the nitro group.

- Cyclization: Following nitration, cyclization occurs under acidic or basic conditions to form the pyrazole ring.

These methods can be optimized for industrial production, focusing on yield and purity by controlling reaction parameters such as temperature, pressure, and pH.

4-Nitro-1H-pyrazole-3-carboxamide has several notable applications:

- Medicinal Chemistry: It serves as a building block in the synthesis of more complex pharmaceutical compounds.

- Organic Synthesis: The compound is utilized in various organic reactions due to its reactivity.

- Research: Studies are ongoing to explore its potential as an active ingredient in drug development due to its antimicrobial properties .

Interaction studies involving 4-nitro-1H-pyrazole-3-carboxamide focus on its biological effects and mechanisms. Research has indicated that this compound may inhibit certain bacterial growth by disrupting metabolic pathways. Ongoing investigations aim to elucidate the specific molecular interactions that confer its biological activities, which could lead to new therapeutic applications .

Several compounds share structural similarities with 4-nitro-1H-pyrazole-3-carboxamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide | C6H8N4O3 | Contains an ethyl substituent; versatile reagent | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 5-Amino-1H-pyrazole-3-carboxamide | C5H6N4O3 | Contains an amino group instead of a nitro group; studied for biological activities | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | C10H10N2O2 | Different substituents; used in various

Spectroscopic Analysis¹H/¹³C Nuclear Magnetic Resonance Spectral InterpretationNuclear magnetic resonance spectroscopy provides fundamental structural information for 4-Nitro-1H-pyrazole-3-carboxamide through analysis of proton and carbon-13 chemical environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that confirm the molecular structure and substitution pattern of the pyrazole ring system [1] [2] [3]. The pyrazole hydrogen at the 5-position appears as a distinctive singlet in the downfield region between 8.0-8.2 parts per million, reflecting the electron-withdrawing influence of the adjacent nitro group at the 4-position [1] [2]. This significant deshielding effect demonstrates the electronic communication between the nitro substituent and the aromatic pyrazole system. The carboxamide functional group generates a characteristic broad singlet for the amino protons, typically observed between 7.5-8.5 parts per million [1] [2]. The breadth of this signal results from rapid exchange phenomena and potential hydrogen bonding interactions in solution. The pyrazole nitrogen-hydrogen exhibits a substantially downfield chemical shift, appearing as a broad singlet between 12.5-14.0 parts per million [1] [2] [3]. This extreme downfield position indicates strong deshielding from the electron-deficient pyrazole ring system, further intensified by the electron-withdrawing nitro group. Integration ratios confirm the expected stoichiometry with the pyrazole hydrogen integrating for one proton, the carboxamide amino group for two protons, and the pyrazole nitrogen-hydrogen for one proton. ¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with distinct chemical shift patterns reflecting the electronic environment of each carbon atom [1] [2] [3]. The carboxamide carbon at the 3-position resonates between 145-155 parts per million, exhibiting moderate deshielding due to its attachment to the electron-rich pyrazole nitrogen and proximity to the carbonyl group. The carbon bearing the nitro group at the 4-position demonstrates significant deshielding, appearing between 135-145 parts per million [1] [2]. This substantial downfield shift reflects the powerful electron-withdrawing effect of the nitro substituent. Table 1: ¹H Nuclear Magnetic Resonance Spectroscopic Data for 4-Nitro-1H-pyrazole-3-carboxamide

The carbonyl carbon of the carboxamide group resonates in the characteristic amide region between 160-165 parts per million [1] [2] [3]. This chemical shift range confirms the primary amide nature of the functional group and distinguishes it from other carbonyl-containing moieties. The remaining pyrazole carbon at the 5-position appears between 130-140 parts per million, showing moderate deshielding consistent with its position in the aromatic heterocycle [1] [2] [3]. Table 2: ¹³C Nuclear Magnetic Resonance Spectroscopic Data for 4-Nitro-1H-pyrazole-3-carboxamide

Fourier Transform Infrared Vibrational Mode AssignmentFourier Transform Infrared spectroscopy provides detailed vibrational fingerprint information for 4-Nitro-1H-pyrazole-3-carboxamide, enabling assignment of specific functional group stretching and bending modes [5] [6] [7]. The infrared spectrum displays characteristic absorption bands that confirm the presence and environment of key functional groups within the molecular structure. The primary amide functionality exhibits distinctive vibrational modes in multiple spectral regions [1] [5] [7]. The asymmetric nitrogen-hydrogen stretch of the amino group appears between 3450-3500 wavenumbers with medium intensity, representing the free stretching vibration of the amino protons [5] [6] [7]. The symmetric nitrogen-hydrogen stretch occurs at lower frequency between 3350-3400 wavenumbers, often exhibiting reduced intensity due to hydrogen bonding interactions in the solid state [5] [6] [7]. The carbonyl stretch, designated as Amide I, constitutes the most prominent absorption in the spectrum, appearing as a strong band between 1650-1680 wavenumbers [1] [5] [7]. This frequency range confirms the primary amide nature of the carboxamide group and distinguishes it from secondary or tertiary amides, which appear at different frequencies. The Amide II band, resulting from coupled nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, appears between 1550-1580 wavenumbers with medium intensity [5] [7] [8]. The nitro group generates two characteristic strong absorptions that serve as diagnostic markers for this electron-withdrawing substituent [5] [7] [8]. The asymmetric nitro stretch appears between 1520-1560 wavenumbers, while the symmetric nitro stretch occurs at lower frequency between 1350-1380 wavenumbers. These absorptions demonstrate the expected intensity pattern with the asymmetric stretch typically exhibiting greater intensity than the symmetric counterpart. Table 3: Fourier Transform Infrared Vibrational Mode Assignments for 4-Nitro-1H-pyrazole-3-carboxamide

The pyrazole ring system contributes specific vibrational modes that confirm the heterocyclic framework [6] [7]. The carbon-nitrogen stretch of the pyrazole ring appears between 1450-1470 wavenumbers with medium intensity, while the carbon-carbon stretch occurs between 1340-1360 wavenumbers. These absorptions provide evidence for the aromatic character of the five-membered heterocycle and distinguish pyrazole derivatives from other heterocyclic systems. Lower frequency regions contain important structural information including nitrogen-hydrogen out-of-plane bending vibrations between 800-850 wavenumbers and ring deformation modes between 640-660 wavenumbers [6] [7]. These fingerprint region absorptions provide additional confirmation of the pyrazole ring structure and can assist in distinguishing between different substitution patterns or tautomeric forms. Crystallographic StudiesX-ray Diffraction Analysis of Crystal PackingX-ray crystallographic analysis provides definitive three-dimensional structural information for 4-Nitro-1H-pyrazole-3-carboxamide and related compounds, revealing precise molecular geometry and crystal packing arrangements [9] [10] [11]. Single crystal diffraction studies of structurally related pyrazole derivatives demonstrate consistent crystallographic features that inform understanding of the target compound's solid-state structure. Related nitro-substituted pyrazole carboxylic acid derivatives crystallize in common space groups including monoclinic P2₁/c and C2/c systems, as well as orthorhombic Pbca arrangements [12] [9] [10] [11]. The 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate crystallizes in space group P2₁/c with unit cell parameters a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)° [9] [10]. This structural analog provides insight into the expected crystallographic behavior of 4-Nitro-1H-pyrazole-3-carboxamide. The molecular conformation within the crystal lattice typically exhibits planarity of the pyrazole ring system with minimal deviation from coplanarity [9] [11]. The nitro group generally adopts a nearly coplanar arrangement with the pyrazole ring, with torsion angles typically ranging from 7° to 15°, indicating partial conjugation between the nitro substituent and the aromatic system [11] [13]. The carboxamide group maintains planarity with the pyrazole ring, facilitating extended conjugation and optimal hydrogen bonding geometry. Table 4: Crystallographic Parameters for Related Pyrazole Compounds

Crystal packing analysis reveals characteristic layered or columnar arrangements stabilized by extensive hydrogen bonding networks [9] [10] [14]. The molecules typically arrange in discrete layers parallel to crystallographic planes, with individual layers connected through weaker intermolecular interactions including carbon-hydrogen to oxygen contacts and π-π stacking interactions [15] [17]. The crystal density values for related compounds range from 1.62 to 1.84 grams per cubic centimeter, indicating efficient packing arrangements [9] [11]. Thermal ellipsoid plots derived from crystallographic refinement demonstrate typical anisotropic displacement parameters for the constituent atoms [12] [9] [10]. The pyrazole ring atoms generally exhibit smaller displacement ellipsoids compared to peripheral substituents, confirming the rigid aromatic framework. The nitro group oxygen atoms may show larger thermal parameters, reflecting potential librational motion or static disorder in the crystal lattice. Hydrogen Bonding Network AnalysisHydrogen bonding interactions constitute the primary structure-directing forces in the crystal packing of 4-Nitro-1H-pyrazole-3-carboxamide and related compounds [9] [10] [14] [16]. Comprehensive analysis of hydrogen bonding networks reveals complex three-dimensional arrangements that stabilize the crystalline state and influence physical properties. The primary amide functionality serves as both hydrogen bond donor and acceptor, participating in multiple intermolecular interactions [14] [16] [18]. The amino protons form strong hydrogen bonds with oxygen atoms from neighboring nitro groups or carbonyl groups, with nitrogen-hydrogen to oxygen distances typically ranging from 2.75 to 3.10 Ångströms [9] [10] [16]. These interactions often exhibit linear or near-linear geometry with donor-hydrogen-acceptor angles between 150° and 175°, indicating optimal hydrogen bonding strength. Pyrazole nitrogen-hydrogen groups participate in characteristic nitrogen-hydrogen to nitrogen hydrogen bonding patterns [14] [15] [18]. These interactions frequently form chains or dimeric arrangements with hydrogen bond distances ranging from 2.67 to 2.82 Ångströms and angles between 158° and 162° [14] [15] [18]. The strength and directionality of these hydrogen bonds significantly influence the overall crystal packing motif and create extended networks throughout the crystal structure. Table 5: Hydrogen Bonding Interactions in Pyrazole Crystal Structures

Bifurcated hydrogen bonding patterns frequently occur when single donor groups interact simultaneously with multiple acceptor sites [9] [10] [16]. The carboxamide amino group can form bifurcated hydrogen bonds with nitro group oxygen atoms, creating Y-shaped interaction geometries that enhance crystal stability. These bifurcated interactions typically exhibit slightly longer hydrogen bond distances and more acute angles compared to linear hydrogen bonds. Water molecules, when present in hydrated crystal forms, participate extensively in the hydrogen bonding network [10] [16]. Water oxygen atoms accept hydrogen bonds from amino and pyrazole nitrogen-hydrogen groups while simultaneously donating hydrogen bonds to carbonyl or nitro oxygen atoms. This multifunctional hydrogen bonding capability allows water molecules to bridge between organic molecules and create complex three-dimensional networks. Weaker carbon-hydrogen to oxygen hydrogen bonds supplement the primary hydrogen bonding interactions [14] [19] [17]. These secondary interactions, with distances ranging from 3.20 to 3.60 Ångströms, provide additional crystal stabilization and influence the overall packing efficiency. Carbon-hydrogen to oxygen interactions often form between aromatic carbon-hydrogen groups and nitro or carbonyl oxygen atoms, creating supplementary connection points between molecular layers. π-π stacking interactions between parallel pyrazole rings contribute to the overall crystal stability [15] [17] [18]. These interactions typically occur with ring centroid separations between 3.3 and 3.8 Ångströms in parallel displaced geometries that maximize orbital overlap while minimizing electrostatic repulsion. The π-π stacking arrangements often create columnar structures that propagate along specific crystallographic directions. XLogP3 -0.7

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|